molecular formula C25H32N4O2 B3011325 N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922556-61-4

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B3011325
CAS No.: 922556-61-4
M. Wt: 420.557
InChI Key: UIIIKFBGTCUHAL-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O2 and its molecular weight is 420.557. The purity is usually 95%.
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Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, identified by CAS number 922556-61-4, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H32N4O2C_{25}H_{32}N_{4}O_{2}, with a molecular weight of 420.5 g/mol. The structure features a dimethylphenyl group and an indolinyl-pyrrolidinyl moiety linked through an oxalamide bond. These structural components suggest diverse biological interactions.

PropertyValue
CAS Number922556-61-4
Molecular FormulaC25H32N4O2
Molecular Weight420.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Biological Activity Research Findings

Recent studies have highlighted the compound's potential as a selective inhibitor of the c-Met kinase, which is implicated in cancer progression and metastasis. This inhibition could disrupt signaling pathways that promote tumor growth and survival.

Case Study: c-Met Inhibition

A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited c-Met activity in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines expressing high levels of c-Met.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMechanism of ActionUnique Aspects
N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamidePotential anti-inflammatory propertiesMorpholino group may enhance solubility
N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamideAnticancer activityPresence of thiophene ring may influence reactivity

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H32N4O2C_{25}H_{32}N_{4}O_{2}, with a molecular weight of approximately 420.5 g/mol. It belongs to the class of oxalamides, which are known for their diverse biological activities. The structure features distinct aromatic groups that contribute to its chemical reactivity and biological interactions .

Medicinal Chemistry

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is being investigated for its potential therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that oxalamides may exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets remain to be fully elucidated through empirical research.
  • Neuropharmacology : Given the indoline structure, this compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Biological Studies

Research has indicated that compounds similar to this compound could be valuable in studying biological mechanisms:

  • Receptor Binding Studies : The unique structural features may allow for selective binding to certain receptors, facilitating studies on receptor-ligand interactions.
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes could provide insights into metabolic pathways and potential drug development.

Material Science

The compound's structural properties may lend themselves to applications in material science:

  • Polymer Chemistry : As an oxalamide, it could be explored as a monomer in the synthesis of novel polymers with enhanced properties.
  • Nanotechnology : Its potential for functionalization might enable its use in creating nanomaterials for various applications, including drug delivery systems.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-17-6-7-18(2)21(14-17)27-25(31)24(30)26-16-23(29-11-4-5-12-29)19-8-9-22-20(15-19)10-13-28(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIKFBGTCUHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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